methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
Description
Properties
IUPAC Name |
methyl N-[4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S2/c1-26-17(21)19-14-2-4-15(5-3-14)27(22,23)18-12-13-8-10-20(11-9-13)28(24,25)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPINUPSZXKLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate, a compound belonging to the sulfamoyl carbamate class, exhibits a complex structure that includes cyclopropyl, piperidine, and sulfamoyl moieties. The compound's molecular formula is with a molecular weight of 431.5 g/mol. Understanding its biological activity is crucial for potential therapeutic applications.
The biological activity of this compound likely involves interactions with specific enzymes or receptors involved in metabolic pathways. The presence of the sulfamoyl group may enhance binding affinity and specificity towards biological targets, which can be pivotal in modulating various biological processes.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Enzyme Inhibition : Similar compounds in the sulfamoyl carbamate category have shown potential as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2, which plays a significant role in cancer metastasis and tissue remodeling . The mechanism often involves slow-binding kinetics leading to tight-binding inhibition.
- Pharmacological Properties : Preliminary studies suggest that derivatives of carbamate structures can exhibit anticancer, antiviral, and antimicrobial properties. These activities are attributed to their ability to interact with various biological pathways.
Case Studies and Research Findings
- Inhibition of MMPs : A study on related carbamate derivatives indicated that certain modifications at the para-position of phenyl rings could lead to selective inhibition of MMP-2 while sparing other MMPs . This selectivity is crucial for developing therapeutic agents targeting specific diseases.
- Metabolic Stability : Research has shown that metabolic stability varies among carbamate compounds. For instance, some derivatives demonstrated longer half-lives in biological systems, which is an essential factor for drug development .
- Structure-Activity Relationship (SAR) : Studies have revealed that modifications in the structure can significantly impact biological activity. For example, the introduction of different substituents at specific positions on the phenyl ring can enhance or diminish inhibitory effects against target enzymes.
Table 1: Comparison of Biological Activities
Comparison with Similar Compounds
Compound A : Methyl (4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
Compound B : N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide
- Core Structure : Pyridine ring with a phenylpiperazine substituent and phenylcarbamoyl group.
- Synthesis Yield : 73% (reported in ) .
- Key Implications : The pyridine and piperazine moieties enhance basicity and solubility, while the phenylcarbamoyl group may alter target selectivity. Spectroscopic data (IR: 1640 cm⁻¹ for C=O; NMR: δ 8.77 ppm for pyridine protons) confirm stable hydrogen-bonding networks .
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility : Compound B’s 73% yield suggests efficient routes for sulfonamide-carbamate hybrids, though cyclopropylsulfonyl incorporation may require specialized reagents (e.g., cyclopropanesulfonyl chloride) .
- The pyridine in Compound B may enhance binding to metal-dependent enzymes .
- Metabolic Stability : Cyclopropyl groups, as in the target compound, resist cytochrome P450 oxidation better than furans, which are susceptible to epoxidation and ring opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
